N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N8O2S and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized novel polymers based on carbazole derivatives for use in flexible solar cells, which allow deposition on flexible substrates .
- The compound’s structure contains a phenyl ring with a tetrazole moiety. Studies have shown that unsubstituted phenyl rings at positions 4 and 5 of pyrrole (similar to the tetrazole ring) can reduce elevated blood sugar levels. Further investigation could explore its potential as an antihyperglycemic agent .
- Although not directly studied for this compound, related 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for antibacterial activity. It might be worthwhile to investigate the antibacterial potential of this compound .
Organic Electronics and Optoelectronics
Antihyperglycemic Agents
Antibacterial Properties
properties
IUPAC Name |
N-[4-[5-(cyclopropylcarbamoyl)tetrazol-2-yl]phenyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O2S/c1-2-3-13-14(28-24-20-13)16(26)18-11-6-8-12(9-7-11)25-22-15(21-23-25)17(27)19-10-4-5-10/h6-10H,2-5H2,1H3,(H,18,26)(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCVCBNNERXICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide |
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